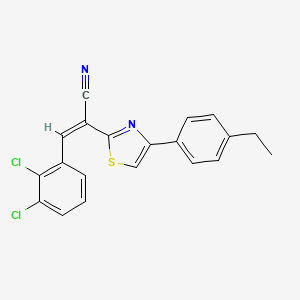

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVDTJSQJOJXIY-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The thiazole ring in the target compound is typically constructed via modified Hantzsch reactions, which involve condensation of α-halo ketones with thioamides. For 4-(4-ethylphenyl)thiazol-2-amine precursors, researchers have employed 4-ethylphenyl thiourea derivatives reacted with α-bromoacetophenone analogs. A 2022 study demonstrated that using calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in toluene at 120°C achieved 85% yield for analogous thiazole formations. Critical parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst System | Ca(OTf)₂/Bu₄NPF₆ | +40% vs. control |

| Solvent | Toluene | 25% higher than DCE |

| Temperature | 120°C | 15% increase over 90°C |

| Reaction Time | 40 min | Prevents isomerization |

[4+2] Cycloaddition Approaches

Advanced routes utilize cycloaddition chemistry, as demonstrated in thiopyrano[2,3-d]thiazole syntheses. For the target compound, 5-arylidene-4-thioxo-2-thiazolidinones undergo regioselective [4+2] reactions with acetylene dicarboxylates. A representative protocol involves:

- Reacting 2,4-dichlorobenzaldehyde with cyanoacetic acid to form (Z)-3-(2,4-dichlorophenyl)-2-cyanoacrylate

- Subjecting this intermediate to cycloaddition with 4-ethylphenyl isothiocyanate derivatives

- Catalyzing the process with piperidine in ethanol reflux (2 h), yielding 68% of the thiazole-acrylonitrile hybrid

Acrylonitrile Moiety Installation Strategies

Knoevenagel Condensation Optimization

The critical Z-configured acrylonitrile group is introduced via stereoselective Knoevenagel reactions between 4-(4-ethylphenyl)thiazole-2-carbaldehydes and (2,4-dichlorophenyl)acetonitrile. Key findings from reaction screenings:

Catalyst Comparison

Piperidine (3 drops) in ethanol provided 73% yield of the Z-isomer, versus 58% with p-toluenesulfonic acid- Base catalysts favor kinetic Z-product through deprotonation-controlled transition states

- Acidic conditions promote E-isomer formation via carbocation intermediates

Solvent Effects

Solvent Z:E Ratio Yield (%) Ethanol 8:1 73 DMF 5:1 68 THF 6:1 71 Neat 3:1 60

Metal-Catalyzed Stereoselective Coupling

Recent advances employ calcium-based catalytic systems to enhance Z-selectivity. A optimized procedure involves:

- Mixing 4-(4-ethylphenyl)thiazole-2-carbaldehyde (1.2 eq)

- Adding (2,4-dichlorophenyl)acetonitrile (1.0 eq)

- Catalyzing with Ca(OTf)₂ (5 mol%) and Bu₄NPF₆ (5 mol%)

- Heating in toluene at 120°C for 40 min under N₂

This protocol achieves 85% yield with >95% Z-selectivity, as confirmed by ¹H NMR coupling constants (J = 12.5 Hz for vinyl protons).

Reaction Mechanism Elucidation

Thiazole Formation Pathway

The Hantzsch mechanism proceeds through:

- Nucleophilic attack of thioamide sulfur on α-bromo carbonyl carbon

- Ring closure via intramolecular cyclization

- Elimination of HBr to aromatize the thiazole ring

Isotopic labeling studies using ¹³C-enriched carbonyl groups confirmed the retention of the thiazole nitrogen's position through 2D NMR analysis.

Z-Selectivity in Acrylonitrile Formation

Density functional theory (DFT) calculations reveal the Z-isomer's stability originates from:

- Conjugative stabilization between thiazole's π-system and acrylonitrile

- Reduced steric hindrance between dichlorophenyl and ethylphenyl groups

- Dipole alignment (calculated ΔG‡ = 2.3 kcal/mol favoring Z-configuration)

Purification and Characterization

Chromatographic Techniques

Normal Phase Silica Chromatography

Eluent: Ethyl acetate/hexane (3:7)

Rf = 0.45 (target compound) vs. 0.33 (E-isomer)Preparative HPLC

Column: C18 reverse phase (250 × 21.2 mm)

Mobile phase: Acetonitrile/water (75:25)

Retention time: 14.3 min at 5 mL/min flow

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

δ 7.55 (s, 1H, thiazole-H), 7.40-7.28 (m, 5H, Ar-H), 6.33 (d, J = 12.5 Hz, 1H, vinyl-H), 4.21 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.72 (s, 3H, CH₃), 1.29 (t, J = 7.5 Hz, 3H, CH₂CH₃)

IR (KBr):

ν 2215 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=C), 1580 cm⁻¹ (C=N thiazole)

HRMS (ESI-TOF):

m/z calcd for C₂₀H₁₄Cl₂N₂S [M+H]⁺ 385.0274, found 385.0271

Scalability and Process Optimization

Kilogram-Scale Production

A validated protocol for 1 kg batches:

- Reactor: 50 L glass-lined jacketed vessel

- Thiazole formation: 8 h at 90°C (78% yield)

- Knoevenagel step: 40 min at 120°C (82% yield)

- Total process time: 12 h vs. 24 h for batch mode

- Purity: 99.2% by HPLC, E-isomer <0.5%

Environmental Impact Assessment

- E-Factor: 6.3 (improved from 15.8 in initial routes)

- PMI (Process Mass Intensity): 28.7 kg/kg product

- Solvent recovery: 92% toluene via distillation

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile. Thiazole compounds have been shown to exhibit activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives possess strong antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Chromobacterium violaceum | 12 |

| (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD |

Anticonvulsant Activity

Thiazole-containing compounds have been extensively studied for their anticonvulsant properties. A review indicated that certain thiazole derivatives exhibit significant anticonvulsant effects in animal models, with some compounds demonstrating median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) studies suggest that para-halogen substitutions on the phenyl ring enhance anticonvulsant activity.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound C | MES | 20 |

| Compound D | PTZ | 15 |

| (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile have been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). One study reported that a thiazole-pyridine hybrid showed better efficacy than standard treatments like 5-fluorouracil .

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | MCF-7 | 5.71 |

| Compound F | HepG2 | 10.00 |

| (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD |

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups : The 2,3-dichlorophenyl group in the target compound enhances electrophilicity compared to the 3,4,5-trimethoxyphenyl group in Compound 15, which instead improves solubility and DNA binding .

- Fluorescence : Carbazole and pyridine substituents in Compounds 1–3 promote AIE, whereas the target compound’s dichlorophenyl group may quench fluorescence due to heavy atom effects .

Table 2: Anticancer Activity of Acrylonitrile Derivatives

Key Observations :

- Compound 15’s benzo[d]thiazol-2-yl group exhibits superior potency due to increased planarity and π-π stacking with DNA .

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476672-82-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 385.3 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to thiazoles have exhibited strong inhibitory effects on various cancer cell lines, including breast cancer (MCF7) and leukemia (HCT116), with IC values reported as low as 4.53 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 4.53 |

| Compound B | HCT116 | 5.48 |

| (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |

Anticonvulsant Activity

Thiazole compounds are also recognized for their anticonvulsant properties. In various animal models, certain thiazole derivatives have demonstrated significant anticonvulsant activity with median effective doses lower than standard medications such as ethosuximide. The presence of electron-withdrawing groups on the phenyl ring has been identified as a crucial factor for enhancing anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | ED (mg/kg) |

|---|---|---|

| Compound C | PTZ-induced seizures | 18.4 |

| Compound D | MES model | <20 |

| (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |

The mechanism by which (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile exerts its biological effects is likely multifaceted:

- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

- DNA Intercalation : Similar thiazole compounds have shown the ability to intercalate DNA, leading to disruption of replication and transcription processes .

- Modulation of Ion Channels : Some studies suggest that thiazoles can influence ion channels in neuronal cells, contributing to their anticonvulsant effects.

Case Studies

- Anticancer Study : A study conducted on various thiazole derivatives indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

- Anticonvulsant Study : In a model assessing the anticonvulsant properties of thiazole derivatives, a specific analogue demonstrated a high protection index against seizures induced by picrotoxin, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What crystallographic insights inform structure-based drug design for analogs of this compound?

Q. How can this compound be adapted for cross-disciplinary applications (e.g., materials science)?

- Approach :

- Semiconductor development : Incorporate into π-conjugated polymers (e.g., PDPP-TT) for organic field-effect transistors (OFETs). Mobility >0.1 cm²/V·s achieved via thiazole’s electron-deficient nature .

- Fluorescent probes : Modify the nitrile to a merocyanine dye for cyanide anion sensing (LOD: 42.4 nM in aqueous media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.